1,2-Bis(dimethylarsino)benzene

Beschreibung

Eigenschaften

IUPAC Name |

(2-dimethylarsanylphenyl)-dimethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16As2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBWRAMPQVYBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](C)C1=CC=CC=C1[As](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16As2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157593 | |

| Record name | 2-Phenylene-bis-dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13246-32-7 | |

| Record name | 1,1′-(1,2-Phenylene)bis[1,1-dimethylarsine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylene-bis-dimethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dimethylarsino)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylene-bis-dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenebis(dimethylarsine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLENE-BIS-DIMETHYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C0GW5M57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(dimethylarsino)benzene (diars)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dimethylarsino)benzene, commonly known in scientific literature as "diars," is a seminal organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂.[1] This colorless liquid has carved a significant niche in the field of coordination chemistry as a robust bidentate chelating ligand.[1] Its ability to stabilize a wide array of transition metals in various oxidation states has made it a valuable tool in both academic research and industrial catalysis. This guide provides a comprehensive overview of the chemical and physical properties of diars, detailed experimental protocols for its synthesis and the preparation of its coordination complexes, and an exploration of its applications.

Chemical and Physical Properties

This compound is a dense, colorless liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1. Of particular note is its sensitivity to oxygen, with which it readily reacts to form the corresponding dioxide, C₆H₄(As(CH₃)₂O)₂.[1] Consequently, all handling and storage of diars must be conducted under an inert atmosphere.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆As₂ | [1] |

| Molar Mass | 286.08 g/mol | |

| Appearance | Colorless liquid | [1] |

| Density | 1.3992 g/cm³ | |

| Boiling Point | 97-101 °C at 1.1 mmHg | |

| CAS Number | 13246-32-7 | [1][2] |

Synthesis of this compound (diars)

The most common and established method for the synthesis of diars involves the reaction of o-dichlorobenzene with sodium dimethylarsenide.[1][3]

Reaction Scheme

Experimental Protocol

Materials:

-

o-dichlorobenzene

-

Sodium dimethylarsenide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Sodium Dimethylarsenide: In a flame-dried Schlenk flask under an inert atmosphere, sodium metal is reacted with a solution of dimethylarsine in a suitable anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) to form sodium dimethylarsenide.

-

Reaction with o-dichlorobenzene: A solution of o-dichlorobenzene in anhydrous diethyl ether or THF is added dropwise to the freshly prepared sodium dimethylarsenide solution at a controlled temperature, typically ranging from -78 °C to room temperature.

-

Reaction Work-up: After the addition is complete, the reaction mixture is stirred for several hours to ensure complete reaction. The resulting suspension is then quenched with degassed water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure this compound as a colorless liquid. Purity can be further enhanced by recrystallization from a non-polar solvent like hexane (B92381) at low temperatures.[2]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Technique | Observed Features |

| ¹H NMR | A sharp singlet corresponding to the methyl protons (As-CH₃) and a multiplet in the aromatic region for the benzene (B151609) ring protons. |

| ¹³C NMR | Resonances for the methyl carbons and the aromatic carbons of the benzene ring. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching and bending vibrations of the methyl and aromatic groups, as well as As-C stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of diars, along with characteristic fragmentation patterns. |

Coordination Chemistry and Applications

This compound is a classic chelating ligand in coordination and organometallic chemistry.[1][2] Its two arsenic donor atoms bind to a single metal center to form a stable five-membered ring. This chelation enhances the thermodynamic stability of the resulting metal complex.

A significant application of diars lies in its ability to stabilize metal ions in unusual oxidation states and coordination numbers.[1] For example, it has been instrumental in the synthesis of some of the first examples of nickel(III) and nickel(IV) complexes.[1] The steric and electronic properties of diars, specifically the relatively long arsenic-metal bond lengths, allow for the formation of complexes with high coordination numbers without significant steric hindrance.

Furthermore, metal complexes of diars have been investigated for their catalytic activity in various organic transformations. The electronic properties of the arsenic donor atoms can influence the reactivity of the metal center, making diars a versatile ligand for catalyst design.

Synthesis of a Representative Metal Complex: Dichlorobis(this compound)nickel(II)

The following protocol describes the synthesis of a typical diars-metal complex.

Experimental Workflow

Experimental Protocol

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (diars)

-

Ethanol

-

Diethyl ether

-

Inert gas (Argon or Nitrogen)

-

Standard reflux and filtration apparatus

Procedure:

-

A solution of nickel(II) chloride hexahydrate in ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

A stoichiometric amount of this compound, dissolved in ethanol, is added dropwise to the nickel salt solution with constant stirring.

-

The reaction mixture is then heated to reflux for a specified period to ensure complete complex formation. The color of the solution will typically change, indicating the formation of the complex.

-

After the reflux period, the mixture is allowed to cool to room temperature, which usually results in the precipitation of the solid complex.

-

The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

-

The resulting solid is dried under vacuum to yield the dichlorobis(this compound)nickel(II) complex.

Safety and Handling

This compound is an organoarsenic compound and should be handled with extreme caution.[3] It is toxic and should only be used in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Due to its air sensitivity, all manipulations should be carried out under an inert atmosphere.

Conclusion

This compound remains a cornerstone ligand in coordination chemistry. Its straightforward synthesis, coupled with its unique ability to stabilize various metal centers, ensures its continued relevance in the development of new catalysts and materials. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the chemical sciences.

References

An In-depth Technical Guide to the Core Structure of o-Phenylenebis(dimethylarsine) for Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylenebis(dimethylarsine), commonly known in scientific literature as "diars," is a classic organoarsenic chelating agent that has played a significant role in the development of coordination chemistry. Its robust coordination to a wide array of transition metals has allowed for the synthesis of complexes with unusual oxidation states and coordination geometries. While historically significant in inorganic chemistry, the unique electronic and structural properties of its metal complexes are drawing renewed interest in the context of medicinal inorganic chemistry and drug development. This guide provides a comprehensive overview of the core structural and chemical aspects of o-phenylenebis(dimethylarsine), including its synthesis, characterization, and the cytotoxic potential of its derivatives, offering a foundation for its further exploration in therapeutic applications.

Core Structure and Chemical Properties

o-Phenylenebis(dimethylarsine) is an organoarsenic compound with the chemical formula C₁₀H₁₆As₂.[1] The molecule consists of a benzene (B151609) ring with two dimethylarsino (B13797298) groups attached to adjacent carbon atoms (ortho positions). This arrangement allows "diars" to act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. It is a colorless oil at room temperature.[1]

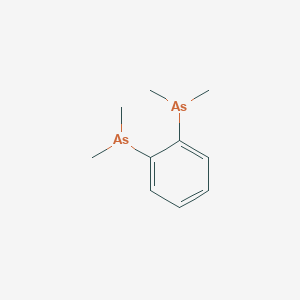

Below is a diagram illustrating the chemical structure of o-phenylenebis(dimethylarsine).

Caption: Chemical structure of o-phenylenebis(dimethylarsine) (diars).

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆As₂ | [1] |

| Molar Mass | 286.08 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 13246-32-7 | [1] |

| Boiling Point | 156 °C | [3] |

Experimental Protocols

Synthesis of o-Phenylenebis(dimethylarsine)

The synthesis of o-phenylenebis(dimethylarsine) is typically achieved through the reaction of o-dichlorobenzene with sodium dimethylarsenide.[1]

Reaction Scheme:

C₆H₄Cl₂ + 2 NaAs(CH₃)₂ → C₆H₄(As(CH₃)₂)₂ + 2 NaCl[1]

Detailed Protocol:

This protocol is a generalized procedure based on established synthetic methods for analogous compounds and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Sodium Dimethylarsenide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, place freshly cut sodium metal in dry liquid ammonia (B1221849). To this stirring solution, slowly add a solution of cacodylic acid ((CH₃)₂AsO₂H) in an appropriate solvent. The reaction is complete when the blue color of the sodium in liquid ammonia disappears. The resulting colorless solution of sodium dimethylarsenide is used in the next step.

-

Synthesis of o-Phenylenebis(dimethylarsine): To the freshly prepared solution of sodium dimethylarsenide, add a solution of o-dichlorobenzene in an anhydrous ether such as diethyl ether or tetrahydrofuran (B95107) (THF) dropwise at a low temperature (e.g., -78 °C).

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield o-phenylenebis(dimethylarsine) as a colorless oil.

Characterization

The synthesized o-phenylenebis(dimethylarsine) can be characterized using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (C₆H₄) are expected to appear as a multiplet in the range of δ 7.0-8.0 ppm. The methyl protons (As(CH₃)₂) will likely appear as a singlet in the upfield region, typically around δ 1.0-2.0 ppm. |

| ¹³C NMR | Aromatic carbons will show signals in the δ 120-140 ppm region. The methyl carbons attached to arsenic are expected to resonate in the upfield region. |

| FT-IR | Characteristic peaks for aromatic C-H stretching are expected around 3050-3100 cm⁻¹. C-H stretching from the methyl groups should appear in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. |

Coordination Chemistry and Potential in Drug Development

o-Phenylenebis(dimethylarsine) is a versatile ligand in coordination chemistry, known for its ability to stabilize metal ions in various oxidation states.[1] This property is of particular interest in the design of metal-based therapeutics, where the redox activity of the metal center can be harnessed for therapeutic effect.

Cytotoxicity of Metal Complexes

While o-phenylenebis(dimethylarsine) itself has not been extensively studied for its biological activity, its metal complexes have shown potential as cytotoxic agents. The chelation of "diars" to a metal center can enhance the lipophilicity of the complex, facilitating its transport across cell membranes. The cytotoxic effect is often attributed to the combined action of the metal ion and the ligand.

The workflow for evaluating the cytotoxic potential of novel "diars" metal complexes is outlined below.

Caption: Experimental workflow for assessing the cytotoxic activity of 'diars' metal complexes.

A Note on Biological Signaling Pathways

A direct role for o-phenylenebis(dimethylarsine) or its simple metal complexes in specific biological signaling pathways has not yet been elucidated in the scientific literature. The primary proposed mechanism of action for related cytotoxic organoarsenic compounds involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules like DNA and proteins.

Future research in this area could explore the potential of "diars" complexes to modulate signaling pathways relevant to cancer, such as those involved in apoptosis, cell cycle regulation, and angiogenesis. The design of targeted "diars" complexes, for instance, by functionalizing the phenyl ring with moieties that recognize specific cellular targets, could lead to the development of more selective and potent therapeutic agents.

Conclusion

o-Phenylenebis(dimethylarsine) remains a ligand of significant interest due to its unique coordination properties. While its historical applications have been primarily in the realm of fundamental inorganic chemistry, the emerging field of medicinal inorganic chemistry provides a new lens through which to view this classic molecule. The ability of "diars" to stabilize various metal ions in different oxidation states, coupled with the potential for its metal complexes to exhibit cytotoxicity, suggests that it is a promising scaffold for the development of novel metal-based drugs. Further research into the synthesis of new "diars" complexes, comprehensive evaluation of their biological activity, and elucidation of their mechanisms of action, particularly their effects on cellular signaling pathways, is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 1,2-Bis(dimethylarsino)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dimethylarsino)benzene, commonly known as "diars," is a bidentate chelating ligand with significant applications in coordination chemistry and catalysis. Its ability to stabilize metals in various oxidation states has made it a valuable tool in the synthesis of novel inorganic and organometallic complexes. This guide provides a comprehensive overview of the primary synthetic route to this compound, including detailed experimental protocols, key reaction parameters, and characterization data. The information presented is intended to serve as a practical resource for researchers in chemistry and drug development.

Introduction

This compound is an organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂. The two adjacent dimethylarsino (B13797298) groups on the benzene (B151609) ring allow for the formation of a stable five-membered chelate ring upon coordination to a metal center.[1][2][3][4] This chelating effect imparts significant stability to the resulting metal complexes. The ligand was first described in 1939 and later popularized by R.S. Nyholm for its utility in stabilizing complexes with unusual coordination numbers and oxidation states.[3][4] The synthesis of diars is a multi-step process that requires careful handling of air- and moisture-sensitive reagents. This document outlines the most common and reliable method for its preparation.

Synthesis of this compound

The most widely employed synthetic route to this compound involves the reaction of o-dichlorobenzene with sodium dimethylarsenide.[2][3][4] This nucleophilic aromatic substitution reaction is typically carried out in a suitable aprotic solvent under an inert atmosphere.

Overall Reaction

The overall chemical equation for the synthesis is as follows:

C₆H₄Cl₂ + 2 NaAs(CH₃)₂ → C₆H₄(As(CH₃)₂)₂ + 2 NaCl[2][3][4]

Synthesis Workflow

The synthesis can be broken down into two main stages: the preparation of the sodium dimethylarsenide reagent and the subsequent reaction with o-dichlorobenzene to form the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures and should be performed by trained personnel in a well-ventilated fume hood, given the toxic nature of arsenic compounds. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Preparation of Sodium Dimethylarsenide

This reagent is typically prepared in situ or as a stock solution. A common method involves the reaction of sodium metal with arsenic and a methylating agent. An alternative and often more convenient laboratory preparation starts from cacodylic acid ((CH₃)₂AsO₂H).

Materials:

-

Cacodylic acid ((CH₃)₂AsO₂H)

-

Sulfur dioxide (gas)

-

Hydroiodic acid (catalyst)

-

Sodium hydroxide (B78521)

-

Anhydrous diethyl ether or THF

Procedure:

-

In a reaction vessel equipped with a gas inlet and a magnetic stirrer, a solution of cacodylic acid in water is prepared.

-

A catalytic amount of hydroiodic acid is added.

-

Sulfur dioxide gas is bubbled through the solution to reduce the arsenic(V) to arsenic(III), yielding dimethylarsinous acid ((CH₃)₂AsOH).

-

The resulting solution is neutralized with sodium hydroxide to form sodium dimethylarsenite.

-

Further reduction with a suitable reducing agent in an aprotic solvent under inert atmosphere yields sodium dimethylarsenide (NaAs(CH₃)₂).

Synthesis of this compound

Materials:

-

Sodium dimethylarsenide (prepared as above)

-

o-Dichlorobenzene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Degassed water

-

Anhydrous sodium sulfate

-

Hexane (for purification, if necessary)

Procedure:

-

A solution of sodium dimethylarsenide in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

o-Dichlorobenzene is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion.

-

The reaction mixture is cooled, and the excess sodium dimethylarsenide is quenched by the careful addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₆As₂ |

| Molar Mass | 286.08 g/mol |

| Appearance | Colorless liquid |

| Density | 1.3992 g/cm³ |

| Boiling Point | 97-101 °C at 1.1 mmHg |

| Solubility | Soluble in organic solvents |

Spectroscopic Data (Typical)

| Technique | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~1.4 (s, 12H, As-CH₃), δ ~7.2-7.6 (m, 4H, C₆H₄) |

| ¹³C NMR (CDCl₃) | δ ~10 (As-CH₃), δ ~128-132 (aromatic carbons), δ ~145 (ipso-carbons) |

| IR (neat) | ν ~3050 cm⁻¹ (Ar-H), ~2980, 2910 cm⁻¹ (C-H), ~1440 cm⁻¹ (C=C), ~570 cm⁻¹ (As-C) |

| Mass Spec (EI) | m/z 286 (M⁺) |

Safety and Handling

This compound and its precursors are toxic and should be handled with extreme care.[4] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The compound is air-sensitive and can be oxidized by oxygen to form the corresponding dioxide, C₆H₄(As(CH₃)₂O)₂.[2][3][4] Therefore, it must be handled and stored under an inert atmosphere.

Logical Relationship of Synthesis

The synthesis of diars is a logical progression from readily available starting materials to the final product through the creation of a key reactive intermediate.

References

The Coordination Chemistry of o-Phenylenebis(dimethylarsine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylenebis(dimethylarsine), commonly known as diars, is a classic bidentate chelating ligand that has played a significant role in the development of coordination chemistry. Its ability to stabilize a wide range of transition metals in various oxidation states has made it a subject of extensive study. This technical guide provides a comprehensive overview of the coordination chemistry of the diars ligand, focusing on its synthesis, the preparation of its metal complexes, and their structural and spectroscopic properties. While not extensively explored for its catalytic properties, this review also touches upon the reactivity of diars complexes, which may inform future research in catalysis and materials science.

Synthesis of the Diars Ligand

The diars ligand is synthesized via the reaction of o-dichlorobenzene with sodium dimethylarsenide. This reaction is typically carried out under an inert atmosphere to prevent oxidation of the arsenide reagent.

Experimental Protocol: Synthesis of o-Phenylenebis(dimethylarsine)

-

Preparation of Sodium Dimethylarsenide: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, sodium metal is reacted with a solution of dimethylarsine in a suitable aprotic solvent, such as dry tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically performed at low temperatures (e.g., in a dry ice/acetone bath) and the dimethylarsine is added slowly to the sodium dispersion. The reaction is complete when the blue color of the sodium in the solvent disappears, indicating the formation of sodium dimethylarsenide (NaAs(CH₃)₂).

-

Reaction with o-Dichlorobenzene: To the freshly prepared solution of sodium dimethylarsenide, a solution of o-dichlorobenzene in the same solvent is added dropwise at room temperature. The reaction mixture is then refluxed for several hours to ensure complete reaction.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, a colorless oil, is then purified by vacuum distillation to yield pure o-phenylenebis(dimethylarsine).

Coordination Complexes of Diars

The diars ligand forms stable complexes with a wide variety of transition metals, including those from the first, second, and third rows. The arsenic donor atoms are soft Lewis bases, leading to a preference for coordination with softer metal centers. The geometry of the resulting complexes is influenced by the metal's oxidation state, coordination number, and the steric bulk of the diars ligand.

Synthesis of Diars Metal Complexes

The synthesis of diars metal complexes typically involves the reaction of the diars ligand with a metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, reaction time) can influence the final product.

-

Reaction Setup: A solution of the metal(II) chloride salt (e.g., anhydrous ferrous chloride, FeCl₂) in a suitable solvent (e.g., degassed methanol (B129727) or ethanol) is prepared in a Schlenk flask under an inert atmosphere.

-

Ligand Addition: A stoichiometric amount of the diars ligand, dissolved in the same solvent, is added to the metal salt solution with stirring. The molar ratio of metal to ligand is typically 1:2 for the formation of a bis-chelate complex.

-

Precipitation and Isolation: The reaction mixture is stirred at room temperature or gently heated to facilitate complex formation. The desired complex often precipitates from the solution. The solid product is then collected by filtration, washed with a small amount of the solvent, and dried under vacuum. Recrystallization from a suitable solvent can be performed to obtain analytically pure crystals.

Structural and Spectroscopic Characterization

The structures of diars complexes have been extensively studied by single-crystal X-ray diffraction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize these complexes in solution and the solid state.

Data Presentation: Structural and Spectroscopic Data of Selected Diars Complexes

Table 1: Selected Crystallographic Data for Diars Metal Complexes

| Complex | Metal Center | Coordination Geometry | M-As Bond Length (Å) (average) | As-M-As Bite Angle (°) (average) |

| [FeCl₂(diars)₂] | Fe(II) | Distorted Octahedral | 2.50 | 82.5 |

| [Co(NCS)₂(diars)₂] | Co(II) | Distorted Octahedral | 2.52 | 81.9 |

| [NiBr₂(diars)₂] | Ni(II) | Distorted Octahedral | 2.51 | 82.1 |

| [ReOCl(SC₆H₅)₂(diars)] | Re(V) | Distorted Octahedral | 2.55 | 80.7 |

| [AuI₂(diars)₂]I | Au(III) | Distorted Octahedral | 2.48 | 83.2 |

Table 2: Spectroscopic Data for the Diars Ligand and a Representative Complex

| Species | ¹H NMR (δ, ppm) - As-CH₃ | ¹³C NMR (δ, ppm) - As-CH₃ | IR (cm⁻¹) - ν(As-C) |

| diars (free ligand) | ~1.3 (s) | ~15 (s) | ~570 |

| [FeCl₂(diars)₂] | ~1.8 (br s) | ~18 (br s) | ~585 |

Note: Spectroscopic data can vary depending on the solvent and the specific complex.

Experimental Protocols for Characterization

Single crystals of the diars complex suitable for X-ray diffraction are mounted on a goniometer. Data is collected at a specific temperature (often 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms are typically calculated and refined using a riding model.

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or as a mull in Nujol. The spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹) and the vibrational frequencies of key functional groups are reported in wavenumbers (cm⁻¹).

Reactivity and Potential Applications

While the diars ligand has been a cornerstone for fundamental studies in coordination chemistry, its application in catalysis is not well-documented. The primary focus of research on diars complexes has been on their synthesis, structure, and electronic properties.

The reactivity of diars complexes often involves ligand substitution or redox reactions at the metal center. For instance, the halide ligands in complexes like [MCl₂(diars)₂] can be replaced by other ligands, providing a route to a variety of derivatives. The redox stability of diars complexes allows for the study of metal centers in unusual oxidation states.

Although specific catalytic applications are scarce, the fundamental understanding of the coordination chemistry of diars can inform the design of new catalysts. The electronic and steric properties of the diars ligand can be compared with those of more catalytically successful diphosphine and di-N-heterocyclic carbene ligands to understand the factors that govern catalytic activity.

Mandatory Visualizations

Caption: Synthetic pathway for the diars ligand.

Caption: General workflow for synthesizing diars metal complexes.

Conclusion

The coordination chemistry of o-phenylenebis(dimethylarsine) is rich and has provided valuable insights into the fundamental principles of metal-ligand interactions. While its direct application in areas such as catalysis has been limited, the wealth of structural and spectroscopic data available for diars complexes serves as a crucial benchmark for the development of new coordination compounds with tailored properties. This guide provides a foundational understanding for researchers and professionals interested in the coordination chemistry of arsenic-based ligands and their potential in various fields of chemical science. Further exploration into the reactivity of diars complexes may yet uncover novel applications in catalysis and materials science.

A Comprehensive Technical Guide to the History and Chemistry of 1,2-Bis(dimethylarsino)benzene (diars)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dimethylarsino)benzene, commonly known by its trivial name "diars," is a classic organoarsenic chelating ligand that has played a significant role in the development of coordination chemistry. First described in 1939, this colorless oil with the formula C₆H₄(As(CH₃)₂)₂ was extensively studied and popularized by Sir Ronald S. Nyholm for its remarkable ability to stabilize transition metal complexes in unusual oxidation states and with high coordination numbers.[1][2] Its unique electronic and steric properties, stemming from the two soft arsenic donor atoms held in a rigid ortho-phenylene backbone, have made it a valuable tool for inorganic and organometallic chemists. This guide provides an in-depth look at the history, synthesis, coordination chemistry, and potential biological relevance of diars, presenting key data in a structured format for researchers and professionals in chemistry and drug development.

Historical Perspective

The story of diars is intrinsically linked to the broader history of organoarsenic chemistry, which dates back to the 18th century with the synthesis of the foul-smelling cacodyl. While early organoarsenic compounds were primarily of academic interest, the field gained significant momentum in the early 20th century with Paul Ehrlich's pioneering work on Salvarsan, an organoarsenic compound that became the first effective treatment for syphilis. This discovery highlighted the potential of organoarsenic compounds in medicine and spurred further research into their synthesis and properties.

The synthesis of diars in 1939 by Chatt and Mann marked a significant advancement in ligand design.[1] However, it was the systematic investigations by R.S. Nyholm in the mid-20th century that truly showcased the ligand's potential. Nyholm's work demonstrated that diars could stabilize metal ions in oxidation states that were previously difficult to access and could promote the formation of complexes with unusually high coordination numbers.[2] This research predated the development of many common chelating diphosphine ligands, such as dppe, and laid the groundwork for a deeper understanding of the factors that govern the stability and reactivity of coordination complexes.

Physicochemical Properties

Diars is a colorless, toxic oil with a boiling point of 97-101 °C at 1.1 mm Hg and a density of 1.3992 g/cm³.[3] It is sensitive to oxygen and must be handled under an inert atmosphere to prevent oxidation to the corresponding dioxide, C₆H₄(As(CH₃)₂O)₂.[3]

| Property | Value |

| Chemical Formula | C₁₀H₁₆As₂ |

| Molar Mass | 286.08 g/mol |

| Appearance | Colorless liquid |

| Density | 1.3992 g/cm³ |

| Boiling Point | 97-101 °C (at 1.1 mm Hg) |

Experimental Protocols

Synthesis of this compound (diars)

The synthesis of diars is most reliably achieved through the reaction of o-dichlorobenzene with sodium dimethylarsenide. A detailed procedure has been published in Inorganic Syntheses.[1]

Materials:

-

Sodium (dispersed in toluene)

-

Arsenic trioxide

-

Methylmagnesium iodide (Grignard reagent)

-

o-Dichlorobenzene

-

Anhydrous diethyl ether

-

Anhydrous toluene

Procedure:

-

Preparation of Sodium Dimethylarsenide (NaAs(CH₃)₂):

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a solution of dimethylarsinic acid (cacodylic acid), obtained from the reaction of arsenic trioxide and methylmagnesium iodide, is prepared in anhydrous diethyl ether.

-

This solution is then added dropwise to a stirred suspension of sodium sand in anhydrous toluene.

-

The reaction mixture is refluxed for several hours to ensure the complete formation of sodium dimethylarsenide. The progress of the reaction can be monitored by the disappearance of the sodium metal.

-

-

Reaction with o-Dichlorobenzene:

-

A solution of o-dichlorobenzene in anhydrous diethyl ether is added slowly to the freshly prepared suspension of sodium dimethylarsenide.

-

The mixture is refluxed for an extended period (typically overnight) with vigorous stirring.

-

After cooling to room temperature, the reaction is quenched by the careful addition of water.

-

-

Isolation and Purification:

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude diars is purified by vacuum distillation.

-

Synthesis of a Representative Complex: trans-Dichlorobis[this compound]nickel(III) Chloride ([NiCl₂(diars)₂]Cl)

This complex is a classic example of diars stabilizing an unusual oxidation state, Ni(III).

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (diars)

-

Diethyl ether

-

Chlorine gas or a suitable oxidizing agent

Procedure:

-

A solution of NiCl₂·6H₂O in ethanol is prepared.

-

A stoichiometric amount of diars (2 equivalents) is added to the nickel chloride solution, resulting in the formation of the orange-red precipitate of the Ni(II) complex, [NiCl₂(diars)₂].

-

The Ni(II) complex is suspended in diethyl ether and cooled in an ice bath.

-

A stream of chlorine gas is bubbled through the suspension, or a chemical oxidizing agent is added, leading to the oxidation of Ni(II) to Ni(III). The color of the suspension changes to a deep green or black.

-

The resulting solid [NiCl₂(diars)₂]Cl is collected by filtration, washed with diethyl ether, and dried under vacuum.

Coordination Chemistry

The coordination chemistry of diars is characterized by its ability to form stable five-membered chelate rings with a wide range of metal ions. The soft nature of the arsenic donor atoms leads to strong bonds with soft and borderline metal ions.

Stabilization of Unusual Oxidation States

One of the most significant contributions of diars to coordination chemistry is its ability to stabilize metal ions in uncommon oxidation states. The strong σ-donating and moderate π-accepting properties of the arsenic atoms, coupled with the chelate effect, provide a favorable electronic environment for stabilizing both high and low oxidation states.

A prime example is the stabilization of Ni(III) in the complex trans-[NiCl₂(diars)₂]Cl.[2] Typically, Ni(III) is a potent oxidizing agent and is difficult to isolate. However, the coordination of two diars ligands provides sufficient electron density to the nickel center to stabilize the +3 oxidation state.

High Coordination Numbers

The relatively small steric bulk of the methyl groups on the arsenic atoms and the geometry of the benzene (B151609) backbone allow for the accommodation of multiple diars ligands around a central metal ion, leading to complexes with high coordination numbers. A notable example is the titanium(IV) complex, TiCl₄(diars)₂.[2][4] In this complex, the titanium center is eight-coordinate, with two bidentate diars ligands and four chloride ions. This is a significantly higher coordination number than is typically observed for titanium(IV) with monodentate ligands.

Quantitative Structural Data

The following table summarizes selected bond lengths and angles for representative metal complexes of diars, illustrating the coordination environment around the metal center.

| Complex | Metal-Arsenic Bond Length (Å) | Arsenic-Metal-Arsenic Angle (°) | Metal-Halide Bond Length (Å) | Coordination Geometry |

| trans-[NiCl₂(diars)₂]⁺ | ~2.35 | ~84 | ~2.25 | Distorted Octahedral |

| TiCl₄(diars)₂ | ~2.65 | ~77 | ~2.35 | Dodecahedral |

| [PdCl₂(diars)] | ~2.38 | ~85 | ~2.32 | Square Planar |

Note: The values presented are approximate and can vary depending on the specific crystal structure determination.

Stability of Metal Complexes

Biological Relevance and Drug Development

The audience for this guide includes drug development professionals, and while diars itself has not been developed as a therapeutic agent, the broader context of organoarsenic compounds in medicine is highly relevant.

Historical Context of Organoarsenicals in Medicine

As mentioned, organoarsenic compounds have a rich history in medicine. Salvarsan and Neosalvarsan were mainstays in the treatment of syphilis before the advent of penicillin.[6] More recently, arsenic trioxide (Trisenox®) has been approved for the treatment of acute promyelocytic leukemia (APL), demonstrating that arsenic-containing compounds can be highly effective anticancer agents.[7]

Potential for Diars and its Complexes

While there is a lack of extensive research on the specific biological activities of diars and its metal complexes, some general principles can be inferred. The inherent toxicity of arsenic is a primary concern. However, the coordination of diars to a metal center can modulate this toxicity. The resulting complex will have its own unique biological properties, which may differ significantly from both the free ligand and the metal salt.

Given the interest in metal-based drugs, particularly those with redox-active metals, complexes of diars with metals like copper, nickel, and cobalt could warrant investigation for their potential cytotoxic or antimicrobial activities. The lipophilicity of the diars ligand could facilitate the transport of the metal complex across cell membranes.

Future research in this area could involve:

-

Cytotoxicity Screening: Evaluating the in vitro cytotoxicity of a library of diars-metal complexes against various cancer cell lines.

-

Mechanism of Action Studies: Investigating how these complexes induce cell death, for example, through the generation of reactive oxygen species (ROS), inhibition of key enzymes, or interaction with DNA.

-

Antimicrobial Testing: Assessing the activity of diars and its complexes against a panel of pathogenic bacteria and fungi.

It is important to note that any research into the biological applications of diars must be conducted with extreme caution due to the toxicity of arsenic.

Conclusion

This compound (diars) holds a distinguished place in the history of coordination chemistry. Its ability to stabilize unusual oxidation states and high coordination numbers has provided fundamental insights into the nature of metal-ligand bonding. While its direct application in drug development has not been explored, the historical success of other organoarsenic compounds in medicine suggests that a re-examination of compounds like diars and their metal complexes, with modern medicinal chemistry approaches, could potentially unveil novel therapeutic agents. This guide has provided a comprehensive overview of the history, synthesis, and coordination chemistry of diars, offering a valuable resource for researchers in both chemistry and the life sciences.

References

- 1. This compound [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalajst.com [journalajst.com]

- 5. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]

- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 7. global.oup.com [global.oup.com]

An In-depth Technical Guide on the Electronic Properties of o-Phenylenebis(dimethylarsine) (diars) as a Chelating Ligand

For: Researchers, Scientists, and Drug Development Professionals

Abstract

o-Phenylenebis(dimethylarsine), commonly known as "diars," is a classic bidentate chelating ligand that has played a significant role in the development of coordination chemistry. Its unique electronic and steric properties have made it a versatile ligand for stabilizing a wide range of metal ions in various oxidation states. This technical guide provides a comprehensive overview of the electronic properties of diars as a chelating ligand, with a focus on its coordination chemistry, electrochemical behavior, and spectroscopic signatures. This document synthesizes data from seminal studies to offer a detailed resource for researchers exploring the application of diars and its metal complexes in catalysis, materials science, and medicinal chemistry.

Introduction

The ligand o-phenylenebis(dimethylarsine) (diars) is an organoarsenic compound with the formula C₆H₄(As(CH₃)₂)₂. The presence of two soft arsenic donor atoms held in a rigid ortho-phenylene backbone allows it to act as a strong chelating agent for transition metals. The electronic properties of diars are a subject of considerable interest due to its ability to influence the stability, reactivity, and electrochemical behavior of its metal complexes. This guide will delve into the core electronic characteristics of diars, supported by quantitative data and experimental methodologies.

Coordination Chemistry and Electronic Structure

Diars is known to form stable complexes with a variety of transition metals, including but not limited to iron (Fe), cobalt (Co), and platinum (Pt).[1][2][3] The geometry of these complexes is highly dependent on the metal's oxidation state and coordination number. Mössbauer spectroscopy studies on Fe(II) complexes with diars have indicated that it is a significantly weaker σ-donor compared to analogous chelating phosphines.[1] Its σ-donor and π-acceptor capabilities are found to be very similar to that of o-phenanthroline.[1]

The rigid aromatic backbone of diars imposes a specific bite angle upon chelation, influencing the electronic structure of the resulting metallacycle. This rigidity can lead to unique stereochemical and electronic consequences in the coordination sphere of the metal.

Caption: Figure 1. Chelation of a metal ion by the diars ligand.

Electrochemical Properties

The electronic nature of the diars ligand significantly influences the redox properties of its metal complexes. Ligands play a crucial role in tuning the electronic properties and redox reactivity of coordination compounds.[4] The arsenic donor atoms, being relatively soft, can stabilize both low and high oxidation states of coordinated metals.

Electrochemical studies on dinuclear platinum complexes containing ortho-metalated tertiary arsine ligands, which share similarities with diars, have shown that these complexes can undergo one-electron oxidation processes.[3][5] For instance, the oxidation of a diplatinum(II) complex can lead to the formation of a dihalodiplatinum(III) species, which is consistent with the presence of a Pt-Pt bond.[3]

Quantitative Electrochemical Data

The following table summarizes representative electrochemical data for a dinuclear platinum complex, illustrating the redox behavior influenced by arsine ligands.

| Complex | Oxidation Potential (V vs. reference) | Process | Reference |

| [Pt₂(κ²As,C-C₆H₃-5-Me-2-AsPh₂)₂(μ-κAs,κC-C₆H₃-5-Me-2-AsPh₂)₂] | Data not explicitly stated in abstract | One-electron oxidation | [3] |

Caption: Figure 2. General redox process for a diars metal complex.

Spectroscopic Properties

Spectroscopic techniques are invaluable for probing the electronic structure of diars metal complexes.

Mössbauer Spectroscopy

For iron complexes, ⁵⁷Fe Mössbauer spectroscopy provides detailed information about the oxidation state and spin state of the iron center, as well as the nature of the metal-ligand bonding. Studies on bis[o-phenylenebis(dimethylarsine)]Fe(II) complexes have shown that the Mössbauer spectra can be used to deduce the σ-donor and π-acceptor properties of the diars ligand.[1] The isomer shifts and quadrupole splittings from these spectra indicate that diars is a weaker σ-donor than analogous phosphine (B1218219) ligands.[1]

| Compound | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) | Reference |

| Fe(II) diars complexes | Data not explicitly tabulated in abstract | Data not explicitly tabulated in abstract | [1] |

Note: Specific quantitative data from the Mössbauer spectra are mentioned to be present in the full paper but are not detailed in the provided search result abstract.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR studies on cobalt(III) complexes of diars have been used to characterize their structure and stereochemistry.[2] The chemical shifts of the methyl and phenyl protons on the diars ligand can provide insights into the electronic environment around the metal center.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the vibrational modes of the diars ligand and how they are affected by coordination to a metal. Changes in the As-C and C-H stretching frequencies upon complexation can indicate the strength of the metal-ligand bond.

Experimental Protocols

Synthesis of Diars Metal Complexes

A general procedure for the synthesis of a diars metal complex involves the reaction of a metal salt with the diars ligand in an appropriate solvent. For example, the preparation of [FeClCO(diars)₂]SnCl₃ involves bubbling carbon monoxide through a solution of FeSnCl₃Cl(diars)₂ in degassed acetone.[1] The product is then precipitated with a non-polar solvent like petroleum ether.[1]

Caption: Figure 3. General workflow for the synthesis of a diars metal complex.

Electrochemical Measurements

Cyclic voltammetry (CV) is a standard technique used to investigate the redox properties of diars complexes. A typical setup involves a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution containing the complex of interest. The potential is swept, and the resulting current is measured to determine the oxidation and reduction potentials of the complex.

Spectroscopic Analysis

-

Mössbauer Spectroscopy: Performed on solid samples at low temperatures. A radioactive source (e.g., ⁵⁷Co) is used, and the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the source velocity.

-

NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer using deuterated solvents. Chemical shifts are reported relative to a standard (e.g., TMS).

-

IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a mull.

Conclusion

The electronic properties of o-phenylenebis(dimethylarsine) (diars) as a chelating ligand are multifaceted and have a profound impact on the characteristics of its metal complexes. Its moderate σ-donor and π-acceptor capabilities, coupled with its rigid backbone, allow for the formation of stable complexes with a range of metals in various oxidation states. The ability to fine-tune the electronic environment of the metal center through the use of diars and its derivatives makes it a valuable ligand in the design of catalysts and functional materials. Further detailed investigations, particularly employing computational methods, could provide deeper insights into the subtle electronic interplay between the diars ligand and coordinated metal ions.[6][7] This would further enhance its application in the rational design of novel coordination compounds for targeted applications in research and drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization, and electrochemical relationships of dinuclear complexes of platinum(II) and platinum(III) containing ortho-metalated tertiary arsine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farabi.university [farabi.university]

- 5. researchgate.net [researchgate.net]

- 6. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. erepo.uef.fi [erepo.uef.fi]

The Invisible Hand: A Technical Guide to the Steric Effects of 1,2-Bis(dimethylarsino)benzene in Complex Stability and Reactivity

For Immediate Release

A deep dive into the steric landscape of 1,2-Bis(dimethylarsino)benzene (diars), this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of how this classic chelating ligand's bulk influences coordination chemistry. Through a detailed analysis of steric parameters, structural data, and reactivity, this paper illuminates the subtle yet profound impact of steric hindrance on the behavior of metal complexes.

Introduction: The Enduring Legacy of a Bulky Ligand

This compound, commonly known as "diars," is a chelating organoarsenic ligand with the formula C₆H₄(As(CH₃)₂)₂. First popularized by R.S. Nyholm, diars has been instrumental in stabilizing metal complexes in unusual oxidation states and coordination numbers. Its ability to form stable five-membered chelate rings with transition metals makes it a valuable tool in coordination chemistry. A key feature of diars is the steric bulk arising from the dimethylarsino (B13797298) groups and the rigid benzene (B151609) backbone. This steric hindrance plays a crucial role in determining the geometry, stability, and reactivity of its metal complexes. This guide provides a detailed examination of these steric effects.

Quantifying Steric Influence: Cone and Bite Angles

The steric properties of a ligand can be quantified using parameters such as the Tolman cone angle and the bite angle.

-

Tolman Cone Angle (θ): This is a measure of the steric bulk of a monodentate ligand, defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, centered on the metal. For bidentate ligands like diars, the concept is more complex, but the principle of quantifying the space occupied by the ligand remains. The dimethylarsino groups contribute significantly to the overall steric profile.

-

Bite Angle (L-M-L): In a chelate complex, the bite angle is the angle formed between the two donor atoms and the central metal atom. This angle is heavily influenced by the geometry of the ligand's backbone. For diars, the rigid o-phenylene backbone typically enforces a bite angle of around 85° in square planar and octahedral complexes, a consequence of the five-membered chelate ring it forms.

These parameters are critical as they dictate how ligands arrange themselves around a metal center, influencing the overall coordination geometry and the accessibility of the metal for further reactions.

An In-depth Technical Guide to the Solubility of 1,2-Bis(dimethylarsino)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(dimethylarsino)benzene (commonly abbreviated as diars). While quantitative solubility data is not extensively available in published literature, this document compiles qualitative information from various sources to offer insights into its behavior in different organic solvents. The guide also includes a detailed, generalized experimental protocol for determining solubility and a visual representation of its solubility profile.

Introduction to this compound (diars)

This compound is an organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂.[1][2][3] It presents as a colorless liquid or oil at room temperature.[1][2][3][4][5][6] The molecule features two dimethylarsino (B13797298) groups attached to adjacent carbon atoms on a benzene (B151609) ring, a configuration that allows it to act as a potent bidentate chelating ligand in coordination chemistry.[1][2][3][4] Its ability to stabilize metal complexes in unusual oxidation states has made it a subject of interest in inorganic and organometallic chemistry.[1][2][3]

Solubility Profile of this compound

The following table summarizes the qualitative solubility of this compound based on its use in experimental procedures.

| Solvent Class | Solvent | Application/Inferred Solubility | Reference |

| Aromatic Hydrocarbons | Benzene | Used as a solvent for synthesis and reactions. | [4][7] |

| Toluene | Used as a co-solvent in Grignard-type processes. | [8] | |

| Ethers | Tetrahydrofuran (THF) | Used as a solvent for synthesis. | [4][7] |

| Diethyl ether | Used as a co-solvent in Grignard-type processes. | [8] | |

| Alkanes | Hexane | Used for recrystallization, suggesting moderate solubility at room temperature and lower solubility at reduced temperatures. | [4][7] |

| Pentane | Mentioned as a possible liquid hydrocarbon solvent. | [8] | |

| Halogenated Solvents | Chloroform (CDCl₃) | Used as a solvent for ¹H NMR spectroscopy, indicating good solubility. | [4][7] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a liquid compound like this compound in an organic solvent. This protocol is based on the isothermal saturation method.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., hexane, toluene, ethanol)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess is crucial to ensure that a saturated solution is formed. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the solution to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles. d. Record the exact weight of the filtered solution. e. Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-MS) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: this compound is an organoarsenic compound and should be handled as toxic.[1][2] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Due to its sensitivity to oxygen, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of the dioxide.[1][2][3][4][5][6]

Visualizing Solubility and Experimental Workflow

The following diagrams illustrate the inferred solubility profile of this compound and a typical experimental workflow for its synthesis.

Caption: Inferred solubility of this compound in different solvent classes.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound | Arsenic Ligand | RUO [benchchem.com]

- 5. 1,2-bis(dimetilarsino)benzene - Wikipedia [it.wikipedia.org]

- 6. 1,2-双(二甲基胂)苯 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 7. This compound | Arsenic Ligand | RUO [benchchem.com]

- 8. US6686492B2 - Preparation of organosilicon intermediate and their derivatives in a novel grignard process - Google Patents [patents.google.com]

The "diars" Ligand: A Technical Guide to the Work of R. S. Nyholm

An in-depth technical guide for researchers, scientists, and drug development professionals on the pioneering work of Sir Ronald S. Nyholm in the popularization and application of the o-phenylenebis(dimethylarsine) (diars) ligand in coordination chemistry.

Sir Ronald Sydney Nyholm (1917-1971) was a pivotal figure in the renaissance of inorganic chemistry in the mid-20th century.[1][2] His research was instrumental in demonstrating the versatility of transition metals to exist in a range of oxidation states and coordination numbers. A key component of his success was the utilization of carefully chosen ligands, with the ditertiary arsine, o-phenylenebis(dimethylarsine), commonly known as "diars," being a prominent example. Nyholm's work with diars helped to stabilize and study unusual valence states of metals, thereby expanding the known coordination chemistry of these elements.[1] This guide provides a technical overview of the diars ligand, focusing on the synthetic methodologies and physicochemical data reported in Nyholm's seminal contributions.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the diars ligand and its subsequent use in the formation of metal complexes, as derived from the work of Nyholm and his contemporaries.

Synthesis of o-phenylenebis(dimethylarsine) (diars)

The synthesis of the diars ligand is a multi-step process that begins with the reaction of o-dichlorobenzene with arsenic trichloride, followed by methylation. The general scheme is outlined below.

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(dimethylarsino)benzene in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dimethylarsino)benzene, commonly abbreviated as "diars," is a bidentate organoarsenic ligand that has played a significant role in the development of coordination chemistry and homogeneous catalysis. As a chelating ligand, diars forms stable complexes with a variety of transition metals, enabling unique catalytic activities and stabilization of unusual oxidation states.[1][2] Although now often superseded by diphosphine ligands, diars and its derivatives continue to be of interest in specialized catalytic applications.[1]

These application notes provide an overview of the use of diars in selected homogeneous catalytic reactions, including detailed experimental protocols for the synthesis of a palladium-diars catalyst and its application in a model Heck-type cross-coupling reaction.

Synthesis of a Palladium(II)-diars Catalyst: [Pd(diars)Cl₂]

A common precursor for diars-based catalysis is the palladium(II) complex, [Pd(diars)Cl₂]. The following protocol is a representative method for its synthesis.

Experimental Protocol: Synthesis of Dichlorido[this compound]palladium(II)

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (diars)

-

Benzene (B151609) (anhydrous)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1.0 mmol) in hot benzene (20 mL).

-

To this solution, add a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) dropwise with stirring.

-

A yellow precipitate will form immediately.

-

Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

-

Collect the yellow precipitate by filtration under inert atmosphere.

-

Wash the product with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the resulting yellow solid, [Pd(diars)Cl₂], under vacuum.

Characterization:

The identity and purity of the synthesized complex should be confirmed by standard analytical techniques such as:

-

¹H NMR spectroscopy

-

Elemental analysis (C, H, As)

-

Infrared (IR) spectroscopy

Application in Homogeneous Catalysis: Palladium-Catalyzed Heck-Type Reaction

The synthesized [Pd(diars)Cl₂] can be utilized as a catalyst precursor in various cross-coupling reactions. The following protocol details its application in a model Heck-type reaction between iodobenzene (B50100) and styrene (B11656).

Experimental Protocol: Heck-Type Coupling of Iodobenzene and Styrene

Materials:

-

[Pd(diars)Cl₂] (catalyst)

-

Iodobenzene

-

Styrene

-

Triethylamine (B128534) (NEt₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

To a sealable reaction tube, add [Pd(diars)Cl₂] (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and a magnetic stir bar.

-

Under an inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).

-

Add styrene (1.2 mmol) to the reaction mixture.

-

Seal the reaction tube and heat the mixture at 100 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired stilbene (B7821643) product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Heck-type reaction described above. Please note that these values are representative and can vary based on specific reaction conditions and substrate scope.

| Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Turnover Number (TON) |

| 1 | Iodobenzene | Styrene | NEt₃ | DMF | 100 | 24 | trans-Stilbene | ~85 | ~85 |

Logical Workflow for Catalyst Synthesis and Application

Caption: Workflow for the synthesis of the [Pd(diars)Cl₂] catalyst and its subsequent use in a Heck-type cross-coupling reaction.

Catalytic Cycle for Palladium-Catalyzed Heck Reaction

Caption: Generalized catalytic cycle for the palladium-catalyzed Heck reaction. L represents the diars ligand.

Conclusion

This compound remains a ligand of interest for specific applications in homogeneous catalysis. The protocols provided herein offer a starting point for researchers interested in exploring the synthesis and catalytic activity of diars-metal complexes. The straightforward preparation of the palladium-diars catalyst and its demonstrated activity in C-C bond formation highlight the potential for further investigation and development of diars-based catalytic systems. Researchers are encouraged to adapt and optimize these methods for their specific research needs and to explore the utility of diars with other transition metals and in a broader range of catalytic transformations.

References

Synthesis of Transition Metal Complexes with o-Phenylenebis(dimethylarsine) (diars): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ligand o-phenylenebis(dimethylarsine), commonly abbreviated as 'diars', is a classic bidentate chelating ligand in coordination chemistry. Its two arsenic donor atoms form stable five-membered chelate rings with a variety of transition metals. The electronic and steric properties of the diars ligand, arising from the soft nature of the arsenic donors and the rigid aromatic backbone, lead to the formation of well-defined complexes with interesting electrochemical and reactive properties. These complexes have been instrumental in fundamental studies of coordination chemistry, including stereochemistry, electron transfer reactions, and magnetism. While direct applications in drug development are not widespread, the principles of their synthesis and characterization are fundamental to the design of new metal-based therapeutics and catalysts.

These application notes provide a generalized protocol for the synthesis and characterization of transition metal complexes with the diars ligand, based on established principles of coordination chemistry.

Generalized Synthetic Methodology

The synthesis of transition metal-diars complexes typically involves the reaction of a suitable transition metal salt with the diars ligand in a 2:1 ligand-to-metal molar ratio to form octahedral complexes of the type [M(diars)₂X₂]ⁿ⁺, where M is the transition metal, and X is an anionic ligand (e.g., Cl⁻, Br⁻, I⁻).

Key Considerations:

-

Solvent: The choice of solvent is crucial and depends on the solubility of the metal salt and the diars ligand. Alcohols, such as ethanol (B145695) or n-butanol, are commonly employed due to their ability to dissolve both reactants and facilitate the precipitation of the product upon cooling.

-

Inert Atmosphere: While many diars complexes are stable in air once formed, the synthesis is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or the ligand, especially when dealing with reducing metal precursors.

-

Temperature and Reaction Time: The reaction is typically performed at elevated temperatures (reflux) to ensure complete dissolution of reactants and to drive the reaction to completion. Reaction times can vary from a few hours to overnight.

Experimental Protocols

General Protocol for the Synthesis of [M(diars)₂X₂]ⁿ⁺ Type Complexes

This protocol describes a generalized procedure for the synthesis of a transition metal complex with the diars ligand. Specific quantities and reaction conditions may need to be optimized depending on the chosen metal and counter-ions.

Materials:

-

Transition metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, FeCl₂·4H₂O)

-

o-Phenylenebis(dimethylarsine) (diars)

-

Anhydrous ethanol (or other suitable alcohol)

-

Diethyl ether

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Filtration apparatus (Büchner funnel or Schlenk filter)

Procedure:

-

Preparation of Reactant Solutions:

-

In a Schlenk flask under an inert atmosphere, dissolve the transition metal salt (1 mmol) in a minimal amount of anhydrous ethanol (e.g., 20-30 mL) with gentle heating and stirring.

-

In a separate flask, dissolve o-phenylenebis(dimethylarsine) (diars) (2 mmol) in anhydrous ethanol (e.g., 10-20 mL).

-

-

Reaction:

-

Slowly add the diars ligand solution to the stirred solution of the metal salt at room temperature.

-

Attach a condenser to the flask and heat the reaction mixture to reflux.

-

Maintain the reflux for a period of 2-4 hours. The formation of a precipitate may be observed during this time.

-

-

Isolation of the Product:

-

After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the isolated solid with small portions of cold ethanol to remove any unreacted starting materials.

-

Finally, wash the product with diethyl ether to aid in drying.

-

-

Drying and Storage:

-

Dry the complex under vacuum for several hours.

-

Store the final product in a desiccator or under an inert atmosphere.

-

Data Presentation

The following table summarizes typical characterization data for transition metal-diars complexes based on available literature.

| Complex Formula | Metal Ion | Color | Magnetic Moment (µeff, B.M.) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Yield (%) |

| [Ni(diars)₂Cl₂]Cl | Ni(III) | Green | ~1.7 - 2.0 | As-C stretch (~570) | ~400, ~600, ~1000 | > 80 |

| [Co(diars)₂Cl₂]ClO₄ | Co(III) | Green | Diamagnetic | As-C stretch (~575) | ~450, ~650 | > 75 |

| [Fe(diars)₂Cl₂] | Fe(II) | Yellow-Brown | ~5.0 - 5.5 | As-C stretch (~565) | Charge Transfer > 400 | > 85 |

Note: The data presented are representative and may vary depending on the specific experimental conditions and the purity of the product.

Mandatory Visualization

Experimental Workflow for the Synthesis of a Generic [M(diars)₂X₂]ⁿ⁺ Complex

Caption: Workflow for the synthesis of a generic transition metal-diars complex.

Logical Relationship of Synthesis and Characterization